molecular formula C14H25NO2 B6751629 Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone

Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone

Cat. No.: B6751629
M. Wt: 239.35 g/mol
InChI Key: BFZKEGRBPNWCPV-UHFFFAOYSA-N
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Description

Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of pharmacological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a cycloheptyl group and a dimethylmorpholinyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone typically involves the reaction of cycloheptanone with 3,3-dimethylmorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and isolation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone can be compared with other similar compounds such as cyclohexyl(morpholin-4-yl)methanone. While both compounds share a morpholine moiety, the presence of different substituents (cycloheptyl vs. cyclohexyl) imparts unique properties and activities to each compound. This compound is unique due to its specific structural features and the resulting pharmacological activities .

List of Similar Compounds

Properties

IUPAC Name

cycloheptyl-(3,3-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-14(2)11-17-10-9-15(14)13(16)12-7-5-3-4-6-8-12/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZKEGRBPNWCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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